molecular formula C16H28N2O4 B3004021 tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate CAS No. 1286207-87-1

tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate

Cat. No.: B3004021
CAS No.: 1286207-87-1
M. Wt: 312.41
InChI Key: LZMGBAYLZIPNHD-AVGNSLFASA-N
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Description

tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a tetrahydrofuran ring, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions. The tetrahydrofuran-2-carbonylamino group is then introduced via a coupling reaction with tetrahydrofuran-2-carboxylic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl and tetrahydrofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with azide or thiol groups.

Scientific Research Applications

tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, leading to changes in their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4R)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate**
  • tert-Butyl (1S,4R)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate analogs**
  • tert-Butyl (1S,4R)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate derivatives**

Uniqueness

The uniqueness of tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets .

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMGBAYLZIPNHD-BPCQOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109763
Record name Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-87-1
Record name Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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